molecular formula C21H29BrOS4 B13842344 5'-Bromo-3,3'-bis(hexylthio)-[2,2'-bithiophene]-5-carbaldehyde

5'-Bromo-3,3'-bis(hexylthio)-[2,2'-bithiophene]-5-carbaldehyde

Cat. No.: B13842344
M. Wt: 505.6 g/mol
InChI Key: KESSECDKBSPSGC-UHFFFAOYSA-N
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Description

5’-Bromo-3,3’-bis(hexylthio)-[2,2’-bithiophene]-5-carbaldehyde is a complex organic compound that belongs to the family of bithiophenes. Bithiophenes are known for their conjugated systems, which make them valuable in various applications, particularly in organic electronics and materials science. The presence of bromine and hexylthio groups in this compound enhances its reactivity and solubility, making it a versatile building block for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Bromo-3,3’-bis(hexylthio)-[2,2’-bithiophene]-5-carbaldehyde typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 3,3’-bis(hexylthio)-[2,2’-bithiophene] followed by formylation to introduce the aldehyde group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5’-Bromo-3,3’-bis(hexylthio)-[2,2’-bithiophene]-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

5’-Bromo-3,3’-bis(hexylthio)-[2,2’-bithiophene]-5-carbaldehyde has several applications in scientific research:

    Organic Electronics: Used as a building block for the synthesis of conjugated polymers and small molecules for organic photovoltaics and field-effect transistors.

    Materials Science: Employed in the development of new materials with unique electronic and optical properties.

    Chemical Biology: Utilized in the design of probes and sensors for biological applications.

    Medicinal Chemistry: Investigated for its potential in drug discovery and development

Mechanism of Action

The mechanism of action of 5’-Bromo-3,3’-bis(hexylthio)-[2,2’-bithiophene]-5-carbaldehyde is primarily related to its ability to participate in various chemical reactions due to its functional groups. The bromine atom and aldehyde group provide sites for further chemical modifications, while the conjugated bithiophene core contributes to its electronic properties. The compound can interact with molecular targets through π-π interactions and hydrogen bonding, influencing pathways involved in electronic and biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2,2’-bithiophene
  • 3,3’-Dibromo-2,2’-bithiophene
  • 2,5-Dibromo-3-hexylthiophene

Uniqueness

Compared to similar compounds, 5’-Bromo-3,3’-bis(hexylthio)-[2,2’-bithiophene]-5-carbaldehyde stands out due to the presence of hexylthio groups, which enhance its solubility and reactivity. The aldehyde group also provides additional functionality for further chemical modifications, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C21H29BrOS4

Molecular Weight

505.6 g/mol

IUPAC Name

5-(5-bromo-3-hexylsulfanylthiophen-2-yl)-4-hexylsulfanylthiophene-2-carbaldehyde

InChI

InChI=1S/C21H29BrOS4/c1-3-5-7-9-11-24-17-13-16(15-23)26-20(17)21-18(14-19(22)27-21)25-12-10-8-6-4-2/h13-15H,3-12H2,1-2H3

InChI Key

KESSECDKBSPSGC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCSC1=C(SC(=C1)C=O)C2=C(C=C(S2)Br)SCCCCCC

Origin of Product

United States

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